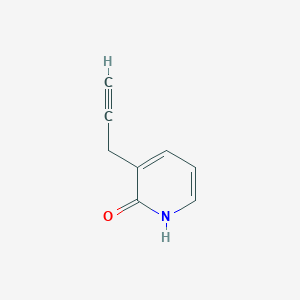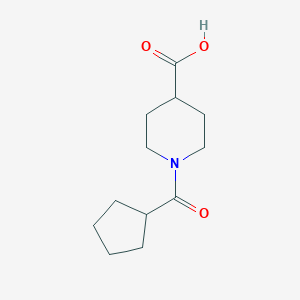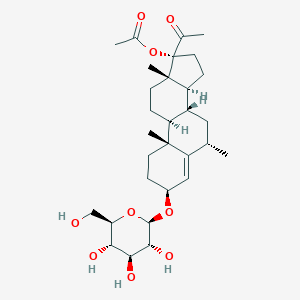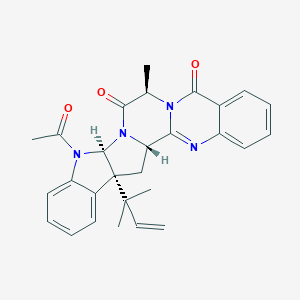
L-733,061 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-733,061 hydrochloride is a drug developed by Novartis Pharmaceuticals and is used in laboratory experiments to study the effects of drugs on various biological systems. It is a small molecule that is structurally related to the neurotransmitter dopamine, and is thought to act as a partial agonist on the dopamine D2 receptor. The drug has been studied extensively in both in vitro and in vivo experiments, and has been found to have a wide range of biological activities. In
Scientific Research Applications
Antitumor Activity in Gastrointestinal Cancers
- NK-1 Receptor Expression and Antitumor Action : L-733,061 hydrochloride has been shown to exhibit antitumor activity against human gastric and colon adenocarcinomas by inhibiting cell growth through the NK-1 receptor. Substance P, a known ligand for NK-1 receptors, acts as a mitogen, whereas this compound counters this effect, leading to apoptosis in cancer cell lines. This indicates the NK-1 receptor as a promising target for gastrointestinal cancer treatment (Rosso et al., 2008).
Safety and Hazards
The safety data sheet for hydrochloric acid, a component of L-733,061 hydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
L-733,061 hydrochloride is a potent antagonist of the tachykinin NK1 receptor . The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily binds to the neuropeptide substance P . This receptor plays a crucial role in pain perception, depression, and inflammation .
Mode of Action
As an antagonist, this compound binds to the NK1 receptor and blocks its activation by substance P . This prevents the downstream signaling cascades that would normally be triggered by the binding of substance P to the NK1 receptor .
Biochemical Pathways
The blockade of the NK1 receptor by this compound disrupts several biochemical pathways. For instance, it inhibits the release of intracellular calcium ions, which are crucial for various cellular processes such as neurotransmission and muscle contraction . It also interferes with the activation of protein kinase C, a key player in cell proliferation and survival .
Result of Action
The antagonistic action of this compound on the NK1 receptor has several effects. It produces anxiolytic-like effects, reducing anxiety in animal models . It also exhibits antitumor activity in vitro, inhibiting the growth of human gastric and colon adenocarcinomas . Furthermore, it decreases HER2 activity and tumor growth in mice bearing HER2+ or EGFR+ breast tumors .
Biochemical Analysis
Biochemical Properties
L-733,061 hydrochloride acts as an antagonist for the NK1 receptor . This means that it binds to the NK1 receptor and inhibits its activation by substance P . The interaction between this compound and the NK1 receptor is characterized by high affinity, with Ki values reported to be in the nanomolar range .
Cellular Effects
In cellular contexts, this compound can influence various processes through its antagonistic action on the NK1 receptor . For instance, it can inhibit the mobilization of intracellular calcium ions induced by substance P, a process that is crucial for various cellular functions including cell signaling and gene expression . Moreover, this compound can also exert cytotoxic effects on certain cell types, such as COLO 858 cells .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its binding to the NK1 receptor and subsequent inhibition of receptor activation . This prevents the downstream signaling events typically triggered by the binding of substance P to the NK1 receptor . As a result, this compound can modulate various molecular processes, including calcium ion mobilization, gene expression, and potentially, cell survival .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. For instance, its cytotoxic effects on COLO 858 cells have been observed to be concentration-dependent and to increase with longer incubation times
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit plasma extravasation induced by electrical stimulation in a dose-dependent manner
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are currently not well-characterized in the literature. Given its role as an NK1 receptor antagonist, it may potentially influence pathways related to substance P signaling .
Subcellular Localization
As an NK1 receptor antagonist, it is likely to exert its effects at the cell membrane, where the NK1 receptor is typically localized .
properties
IUPAC Name |
(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H/t17-,18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEUTIUITGHIEO-JAXOOIEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468719 |
Source


|
| Record name | L-733,061 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148687-76-7 |
Source


|
| Record name | L-733,061 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)


![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)
![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)



